molecular formula C22H28F2N2O2S B12364045 1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)propan-2-ol

1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)propan-2-ol

Cat. No.: B12364045
M. Wt: 422.5 g/mol
InChI Key: PHGOEMMHIGVMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

JJC8-091 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the starting materials used .

Scientific Research Applications

Mechanism of Action

JJC8-091 exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can enhance dopaminergic neurotransmission. The compound is unique in that it binds to an occluded conformation of the dopamine transporter, which may contribute to its atypical profile and reduced potential for abuse compared to typical dopamine transporter inhibitors like cocaine .

Comparison with Similar Compounds

JJC8-091 is compared with other similar compounds such as JJC8-088 and modafinil analogs:

JJC8-091 is unique due to its binding to an occluded conformation of the dopamine transporter, which may contribute to its reduced potential for abuse and distinct pharmacological profile .

Properties

Molecular Formula

C22H28F2N2O2S

Molecular Weight

422.5 g/mol

IUPAC Name

1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C22H28F2N2O2S/c1-17(27)16-26-12-10-25(11-13-26)14-15-29(28)22(18-2-6-20(23)7-3-18)19-4-8-21(24)9-5-19/h2-9,17,22,27H,10-16H2,1H3

InChI Key

PHGOEMMHIGVMIN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)CCS(=O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O

Origin of Product

United States

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